7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazolinone core, a structure known for its biological activity, and is modified with various functional groups, including a pyridine ring and a piperazine moiety. These modifications can enhance its pharmacological properties, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents under controlled conditions.
Attachment of the Piperazine and Pyridine Groups: These groups can be introduced through nucleophilic substitution reactions, often using piperazine and pyridine derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological profile.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its pharmacological properties suggest potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. The piperazine and pyridine groups may enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: These compounds share structural similarities and are known for their anti-tubercular activity.
Pyrrolidine Derivatives: These compounds are widely used in medicinal chemistry for their versatile biological activities.
Indole Derivatives: Known for their broad range of pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
7-chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of functional groups, which can confer distinct biological activities and pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and optimization in drug development.
Properties
Molecular Formula |
C24H20ClN5O2S |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H20ClN5O2S/c25-17-7-8-19-20(15-17)27-24(33)30(23(19)32)18-5-3-4-16(14-18)22(31)29-12-10-28(11-13-29)21-6-1-2-9-26-21/h1-9,14-15H,10-13H2,(H,27,33) |
InChI Key |
GXTYOFICXMCLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
Origin of Product |
United States |
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